molecular formula C12H16IN B14643740 N,N,N-Trimethyl-3-phenylprop-2-yn-1-aminium iodide CAS No. 55698-44-7

N,N,N-Trimethyl-3-phenylprop-2-yn-1-aminium iodide

Cat. No.: B14643740
CAS No.: 55698-44-7
M. Wt: 301.17 g/mol
InChI Key: RTXSCVYSQBUAJK-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-3-phenylprop-2-yn-1-aminium iodide: is a quaternary ammonium compound. It is known for its unique structure, which includes a phenyl group and a triple bond, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-3-phenylprop-2-yn-1-aminium iodide typically involves the reaction of N,N,N-trimethyl-3-phenylprop-2-yn-1-amine with an iodinating agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group.

    Reduction: Reduction reactions can occur at the triple bond, converting it into a double or single bond.

    Substitution: The iodide ion can be substituted with other nucleophiles in various reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or potassium cyanide.

Major Products:

    Oxidation: Products may include phenylprop-2-yn-1-one derivatives.

    Reduction: Products may include N,N,N-trimethyl-3-phenylprop-2-en-1-aminium iodide or N,N,N-trimethyl-3-phenylprop-1-aminium iodide.

    Substitution: Products depend on the nucleophile used, such as azide or cyanide derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various derivatives.
  • Acts as a catalyst in certain chemical reactions.

Biology:

  • Studied for its potential antimicrobial properties.
  • Used in the synthesis of biologically active compounds.

Medicine:

  • Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-3-phenylprop-2-yn-1-aminium iodide involves its interaction with molecular targets such as enzymes or receptors. The phenyl group and the triple bond play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • N,N,N-Trimethyl-3-phenylprop-2-en-1-aminium iodide
  • N,N,N-Trimethyl-3-phenylprop-1-aminium iodide

Comparison:

  • N,N,N-Trimethyl-3-phenylprop-2-yn-1-aminium iodide is unique due to its triple bond, which imparts distinct chemical reactivity compared to its analogs with double or single bonds.
  • The presence of the phenyl group in all these compounds contributes to their aromatic properties, but the triple bond in this compound provides additional sites for chemical modifications and reactions.

Properties

CAS No.

55698-44-7

Molecular Formula

C12H16IN

Molecular Weight

301.17 g/mol

IUPAC Name

trimethyl(3-phenylprop-2-ynyl)azanium;iodide

InChI

InChI=1S/C12H16N.HI/c1-13(2,3)11-7-10-12-8-5-4-6-9-12;/h4-6,8-9H,11H2,1-3H3;1H/q+1;/p-1

InChI Key

RTXSCVYSQBUAJK-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC#CC1=CC=CC=C1.[I-]

Origin of Product

United States

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